(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione (S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione
Brand Name: Vulcanchem
CAS No.: 175853-35-7
VCID: VC20922758
InChI: InChI=1S/C7H11N3O2/c11-6-4-8-9-7(12)5-2-1-3-10(5)6/h5,8H,1-4H2,(H,9,12)/t5-/m0/s1
SMILES: C1CC2C(=O)NNCC(=O)N2C1
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione

CAS No.: 175853-35-7

Cat. No.: VC20922758

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-Hexahydro-1H-pyrrolo[2,1-d][1,2,5]triazepine-1,5(2H)-dione - 175853-35-7

Specification

CAS No. 175853-35-7
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name (9aS)-3,4,7,8,9,9a-hexahydro-2H-pyrrolo[2,1-d][1,2,5]triazepine-1,5-dione
Standard InChI InChI=1S/C7H11N3O2/c11-6-4-8-9-7(12)5-2-1-3-10(5)6/h5,8H,1-4H2,(H,9,12)/t5-/m0/s1
Standard InChI Key FLYULXUFFBRLDA-YFKPBYRVSA-N
Isomeric SMILES C1C[C@H]2C(=O)NNCC(=O)N2C1
SMILES C1CC2C(=O)NNCC(=O)N2C1
Canonical SMILES C1CC2C(=O)NNCC(=O)N2C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator